1-(4-Bromobutoxy)-4-(hexyloxy)benzene

Liquid Crystal Synthesis O-Alkylation Mesomorphic Compounds

1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0) is a 4,4′-disubstituted aromatic ether with a molecular formula of C₁₆H₂₅BrO₂ and a molecular weight of 329.27 g/mol. It is classified as a 4-substituted alkoxybenzene, a compound class widely employed as liquid crystal intermediates and building blocks for mesomorphic compounds including phenylbenzoates, Schiff bases, and azoxybenzenes.

Molecular Formula C16H25BrO2
Molecular Weight 329.27 g/mol
Cat. No. B8160608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-4-(hexyloxy)benzene
Molecular FormulaC16H25BrO2
Molecular Weight329.27 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)OCCCCBr
InChIInChI=1S/C16H25BrO2/c1-2-3-4-6-13-18-15-8-10-16(11-9-15)19-14-7-5-12-17/h8-11H,2-7,12-14H2,1H3
InChIKeyDFBBIMOAAROPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobutoxy)-4-(hexyloxy)benzene CAS 53646-79-0: Technical Specifications and Procurement Baseline for Liquid Crystal Intermediates


1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0) is a 4,4′-disubstituted aromatic ether with a molecular formula of C₁₆H₂₅BrO₂ and a molecular weight of 329.27 g/mol [1]. It is classified as a 4-substituted alkoxybenzene, a compound class widely employed as liquid crystal intermediates and building blocks for mesomorphic compounds including phenylbenzoates, Schiff bases, and azoxybenzenes [2]. The molecule features a benzene core substituted with a terminal bromobutoxy group (-O-(CH₂)₄-Br) at one para position and a hexyloxy tail (-O-(CH₂)₅CH₃) at the opposite para position, with a calculated LogP of 5.7 [3]. This dual-substitution architecture combines a terminal electrophilic handle for further functionalization with a flexible alkoxy tail capable of modulating mesophase behavior, making the compound a strategic intermediate for liquid crystal synthesis, electroluminescent polymer precursors, and supramolecular building blocks.

Why 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Cannot Be Replaced by Regioisomers or Other Alkoxybenzene Derivatives


In alkoxy-substituted benzene intermediates, regioisomer substitution pattern (ortho- vs. meta- vs. para-) fundamentally alters both physicochemical properties and synthetic utility, preventing interchangeable use in procurement. The para-substituted configuration of 1-(4-bromobutoxy)-4-(hexyloxy)benzene yields a linear molecular geometry that is structurally aligned with the rod-like architecture required for calamitic liquid crystal mesophase formation, whereas ortho- and meta- isomers introduce kinked geometries that disrupt molecular packing and alter mesomorphic behavior [1]. The class of 4-substituted alkoxybenzenes was specifically developed for the preparation of 4,4′-disubstituted mesomorphic compounds, and the para-substitution pattern is essential for maintaining the structural anisotropy that underpins liquid crystalline properties [2]. Furthermore, the calculated LogP of 5.7 for the para isomer differs from the meta isomer (CAS 67089-10-5), altering partition behavior in synthetic workups and purification protocols [3]. These differences are quantifiable and material to synthetic planning; substituting a regioisomer without re-optimizing reaction conditions and purification methods introduces uncontrolled variables that can compromise yield, purity, and downstream mesophase characterization.

1-(4-Bromobutoxy)-4-(hexyloxy)benzene: Quantitative Differentiation Evidence Against Regioisomers and Alternative Intermediates


Synthetic Efficiency: Nucleophilic Substitution Yield Advantage of Para-Substituted Alkoxybenzenes

The para-substituted configuration of 1-(4-bromobutoxy)-4-(hexyloxy)benzene confers a synthetic advantage in O-alkylation reactions compared to ortho- and meta-substituted analogs due to reduced steric hindrance around the reactive phenolic oxygen. The 1978 foundational study by Neubert et al. established an optimized anhydrous O-alkylation method for 4-substituted alkoxybenzenes using N,N-dimethylformamide and benzene with molecular sieves and sodium hydroxide base under azeotropic distillation, achieving typical yields of 70-90% for para-substituted products [1]. In contrast, ortho-substituted alkoxybenzenes exhibit lower yields (typically 50-70% under comparable conditions) due to steric congestion at the ortho position, which slows nucleophilic attack and increases competing elimination side reactions [1]. This 20-40% absolute yield differential translates to significant cost and time savings in multi-step liquid crystal intermediate synthesis.

Liquid Crystal Synthesis O-Alkylation Mesomorphic Compounds

Amine Derivatization Reaction Time: Regioisomer-Dependent Kinetics in Pharmaceutical Intermediate Synthesis

The para-substituted isomer 1-(4-bromobutoxy)-4-(hexyloxy)benzene exhibits substantially slower nucleophilic substitution kinetics with hydrazine hydrate compared to the meta-substituted regioisomer. According to patent WO2014120995A3, the para isomer requires 80.0 hours of reaction time with hydrazine hydrate in ethanol/DMF to yield the corresponding 4-[4-(hexyloxy)phenoxy]butan-1-amine derivative [1]. In stark contrast, the meta isomer 1-(4-bromobutoxy)-3-(hexyloxy)benzene (CAS 67089-10-5) undergoes complete conversion to the corresponding amine derivative in only 8.0 hours under identical reagent and solvent conditions [2]. This 10-fold difference in reaction time (80.0 h vs. 8.0 h) reflects the electronic influence of the para-substitution pattern on the electrophilicity of the terminal bromobutyl carbon.

Amine Synthesis Nucleophilic Substitution Pharmaceutical Building Blocks

Lipophilicity (LogP) Differentiation: Para vs. Meta Isomer Partition Behavior

The calculated octanol/water partition coefficient (LogP) differs between the para and meta regioisomers, with implications for purification protocol selection. The para isomer 1-(4-bromobutoxy)-4-(hexyloxy)benzene has a calculated LogP of 5.7 [1], whereas the meta isomer 1-(4-bromobutoxy)-3-(hexyloxy)benzene (CAS 67089-10-5) exhibits a calculated LogP of 5.8 [2]. This ΔLogP of -0.1 represents approximately a 20% difference in equilibrium concentration ratio between octanol and water phases at 25°C. While modest in absolute terms, this difference is sufficient to alter retention times in reversed-phase HPLC purification and may affect partitioning behavior in liquid-liquid extraction workups following nucleophilic substitution reactions.

Physicochemical Properties Chromatography Solvent Extraction

Analytical Verification: GC-MS and NMR Spectral Differentiation from Regioisomers

The para isomer possesses unique spectroscopic fingerprints that enable unambiguous identification and differentiation from ortho- and meta-regioisomers. SpectraBase database confirms that 1-(4-bromobutoxy)-4-(hexyloxy)benzene has fully characterized ¹H NMR and GC-MS spectra available for reference [1], with a unique InChIKey of DFBBIMOAAROPHP-UHFFFAOYSA-N that computationally distinguishes it from the meta isomer (InChIKey: HFXQIAQVBPZLCW-UHFFFAOYSA-N) and ortho isomer (CAS 67089-08-1). The exact mass of 328.103793 g/mol [1] differs from the ortho isomer (molecular weight 329.27 g/mol, though exact mass data not consistently reported across vendors), but the chromatographic retention behavior and NMR aromatic proton coupling patterns are the analytically definitive differentiators. The ¹H NMR spectrum of the para isomer displays a characteristic AA′BB′ spin system for the four aromatic protons (δ ~6.8-7.0 ppm, two doublets with J ≈ 8-9 Hz), whereas the ortho isomer exhibits a complex ABCD pattern and the meta isomer shows an ABX-like multiplet [1].

Analytical Chemistry Quality Control Spectral Database

Molecular Architecture: Para-Substitution Enables Rod-Like Geometry for Calamitic Liquid Crystals

The 1,4-disubstitution pattern of 1-(4-bromobutoxy)-4-(hexyloxy)benzene produces a linear, rod-like molecular geometry that is structurally aligned with the requirements for calamitic liquid crystal mesophase formation. The class of 4-substituted alkoxybenzenes was specifically developed as intermediates for synthesizing 4,4′-disubstituted mesomorphic compounds including phenylbenzoates, phenylthiobenzoates, benzylideneamino (Schiff base) compounds, and azoxybenzenes [1]. In contrast, the ortho-substituted isomer 1-(4-bromobutoxy)-2-(hexyloxy)benzene (CAS 67089-08-1) and meta-substituted isomer 1-(4-bromobutoxy)-3-(hexyloxy)benzene (CAS 67089-10-5) introduce kinked molecular geometries due to non-linear substituent placement, which disrupts the molecular packing anisotropy essential for smectic and nematic phase stability. The hexyloxy tail length (C6) in the target compound provides a specific balance of molecular flexibility and core anisotropy that differs from shorter (butoxy, C4) or longer (octyloxy, C8; decyloxy, C10) homologs, each of which yields distinct phase transition temperatures and mesophase ranges [1].

Liquid Crystals Mesophase Design Molecular Anisotropy

1-(4-Bromobutoxy)-4-(hexyloxy)benzene: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of 4,4′-Disubstituted Liquid Crystal Intermediates (Phenylbenzoates and Schiff Bases)

The para-substituted architecture of 1-(4-bromobutoxy)-4-(hexyloxy)benzene makes it the appropriate starting material for synthesizing calamitic liquid crystal cores. According to the foundational methodology established by Neubert et al. (1978), 4-substituted alkoxybenzenes serve as key intermediates for preparing 4,4′-disubstituted phenylbenzoates, phenylthiobenzoates, Schiff bases, and azoxybenzenes—compound classes that constitute the backbone of thermotropic liquid crystal materials [1]. The linear geometry provided by the para substitution pattern is structurally essential for achieving the molecular anisotropy required for smectic and nematic mesophase formation. Procuring the para isomer specifically ensures compatibility with established synthetic routes to these mesomorphic compounds, whereas ortho or meta regioisomers introduce kinked geometries incompatible with calamitic liquid crystal design [1].

Precursor for Soluble Electroluminescent Polymers in OLED Applications

1-(4-Bromobutoxy)-4-(hexyloxy)benzene has been investigated as a precursor for synthesizing soluble electroluminescent oligomers and polymers relevant to organic light-emitting diode (OLED) fabrication [1]. The 4-bromobutoxy group provides a reactive handle for polymerization via nucleophilic substitution or cross-coupling chemistry, while the hexyloxy tail enhances solubility of the resulting conjugated polymers in organic solvents, improving solution processability and thin-film formation characteristics. Research on structurally related precursor polymers such as poly[2-methoxy-5-(4-bromobutoxy)phenylene vinylene] demonstrates that the bromobutoxy substituent enables subsequent functionalization and cross-linking steps essential for tuning optoelectronic properties [2].

Amine-Functionalized Derivative Synthesis for Pharmaceutical Building Blocks

The terminal bromine atom in the 4-bromobutoxy group serves as an electrophilic site for nucleophilic substitution with amines, enabling conversion to 4-[4-(hexyloxy)phenoxy]butan-1-amine derivatives [1]. This transformation pathway has been documented in patent literature (WO2014120995A3) describing amine compounds with potential anti-inflammatory, antifungal, antiparasitic, and anticancer activities. Researchers should note the kinetic distinction: the para isomer requires 80.0 hours for complete conversion with hydrazine hydrate under the reported conditions [1], which mandates extended reaction scheduling compared to the faster-reacting meta isomer. This kinetic difference may be advantageous when controlled, gradual amine release is desired, or may guide solvent and catalyst optimization to accelerate the para isomer's reaction rate.

Quality Control and Identity Verification Using Reference Spectral Data

Upon procurement, 1-(4-bromobutoxy)-4-(hexyloxy)benzene can be definitively identified and its purity assessed using reference-quality ¹H NMR and GC-MS spectra available through the SpectraBase database [1]. The compound's unique InChIKey (DFBBIMOAAROPHP-UHFFFAOYSA-N) and exact mass (328.103793 g/mol) enable computational differentiation from regioisomeric contaminants. The characteristic AA′BB′ aromatic proton pattern in ¹H NMR provides a straightforward spectroscopic signature to distinguish the para isomer from ortho and meta isomers, which display distinctively different coupling patterns due to altered substituent symmetry. Access to these reference spectra reduces analytical uncertainty and supports compliance with identity and purity specifications in research and industrial quality control workflows [1].

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